molecular formula C14H15F3O3 B1527277 Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate CAS No. 1304404-62-3

Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate

Cat. No.: B1527277
CAS No.: 1304404-62-3
M. Wt: 288.26 g/mol
InChI Key: SAQCFLCFBPSEHW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is an organic ester compound featuring a trifluoromethyl-substituted benzoyl group attached to a butanoate backbone. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, often used to enhance metabolic stability and lipophilicity in drug candidates . The compound has been listed as a discontinued product by CymitQuimica, indicating its historical use in research or industrial settings .

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-3-11(13(19)20-4-2)12(18)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCFLCFBPSEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of trifluoromethyl groups on biological systems.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.

  • Pathways: It may modulate signaling pathways related to inflammation, pain, and other biological processes.

Comparison with Similar Compounds

Key Observations :

  • The position and number of fluorine atoms significantly influence electronic and steric properties.
  • Ester vs. Amide Backbones : Ethyl esters (e.g., target compound) are more hydrolytically labile than amides (e.g., benzamide impurity in ), impacting their utility in drug formulations .

Physicochemical Properties

Comparative data for select compounds:

Property This compound (inferred) Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Molecular Weight ~296.23 g/mol (estimated) 260.21 g/mol 210.20 g/mol
XLogP3 ~3.5 (estimated) 2.2 Not provided
Hydrogen Bond Acceptors 6 (estimated) 6 3
Topological Polar Surface Area ~43 Ų (estimated) 43.4 Ų 43.4 Ų
Rotatable Bonds 6 (estimated) 6 4

Analysis :

  • The trifluoromethyl group increases molecular weight and lipophilicity (higher XLogP3) compared to mono-fluorinated analogs. This could enhance membrane permeability in biological systems .
  • Similar polar surface areas across fluorinated esters suggest comparable solubility profiles, though trifluoromethyl may reduce aqueous solubility due to hydrophobicity .

Biological Activity

Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The synthesis typically involves the condensation of ethyl butanoate with a trifluoromethyl-substituted benzoyl chloride under basic conditions. This process can yield various derivatives that may exhibit differing biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Several studies have reported on the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis and other pathogens, indicating potential use in treating infections .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures demonstrated moderate inhibition, with some derivatives exhibiting IC50 values lower than those of established drugs like rivastigmine . This suggests potential applications in treating neurodegenerative diseases.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that this compound does not exhibit significant cytotoxic effects on normal human cell lines at therapeutic concentrations, which is crucial for its development as a safe therapeutic agent .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompound DerivativeIC50/Activity LevelReference
AntimicrobialEthyl 2-[3-(CF3)Bz]ButanoateMIC = 8 nM (against M.tb)
AChE InhibitionN-Alkyl DerivativeIC50 = 27.04 µM
BuChE InhibitionN-Pentyl DerivativeIC50 = 58.01 µM
Cytotoxicity (HepG2)Ethyl DerivativeCC50 > 10 µM

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may act as a non-covalent inhibitor by interacting with the active sites of target enzymes such as AChE and BuChE . The trifluoromethyl group likely contributes to enhanced binding affinity due to increased hydrophobic interactions.

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate typically involves the following key stages:

  • Synthesis or procurement of 3-(trifluoromethyl)benzoyl chloride or related benzoyl derivatives.
  • Formation of the benzoyl-substituted intermediate via acylation reactions.
  • Esterification or coupling with ethyl butanoate or related esters to form the target compound.

Preparation of 3-(Trifluoromethyl)benzoyl Chloride

3-(Trifluoromethyl)benzoyl chloride is a crucial acylating agent in the synthesis. It can be prepared or used directly in acylation reactions.

Typical preparation and handling:

Parameter Details
Starting material 3-(Trifluoromethyl)benzoic acid or commercially available 3-(trifluoromethyl)benzoyl chloride
Reaction conditions Often prepared by chlorination of the corresponding acid using reagents like thionyl chloride (SOCl2)
Purification Distillation or recrystallization to obtain pure benzoyl chloride
Storage Stored under inert atmosphere to prevent hydrolysis

Acylation of Ethyl 2-Butanoate or Analogous Substrates

The key step involves acylation of ethyl 2-butanoate or a suitable enolate equivalent with 3-(trifluoromethyl)benzoyl chloride to introduce the benzoyl moiety at the alpha position.

Typical reaction conditions and reagents:

Aspect Details
Solvent Anhydrous dichloromethane (DCM) or acetonitrile
Base Pyridine, triethylamine, or N-ethyl-N,N-diisopropylamine (DIPEA) to scavenge HCl byproduct
Temperature 0°C to room temperature
Reaction time 0.5 to several hours
Molar ratios Benzoyl chloride: substrate typically 1:1 to 1.2:1
Work-up Washing with aqueous acid (e.g., 4 N HCl), sodium bicarbonate, and brine; drying over anhydrous MgSO4

Example from literature:

  • A mixture of ethyl 2-butanoate and pyridine in dichloromethane is cooled to 0°C.
  • 3-(Trifluoromethyl)benzoyl chloride is added dropwise.
  • The mixture is stirred for 30 minutes to several hours.
  • After completion, the organic layer is washed sequentially with aqueous HCl, sodium bicarbonate solution, and brine.
  • The organic phase is dried and concentrated.
  • Purification by column chromatography yields the desired product in yields ranging from 46% to 63% depending on conditions.

Alternative Coupling Methods

Some methods use carbodiimide-mediated coupling for ester bond formation involving carboxylic acids derived from 3-(trifluoromethyl)benzoyl derivatives.

Reagents and Conditions Notes
Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) Used to activate carboxylic acid for coupling with alcohol or amine groups
Base: DIPEA (N,N-diisopropylethylamine) Acts as a proton scavenger
Solvent: Dichloromethane Anhydrous conditions preferred
Temperature: 0°C to room temperature Reaction monitored by TLC, typically complete overnight
Work-up: Washing with acid/base solutions and drying Followed by concentration and purification by chromatography

This method is useful when direct acyl chloride reactions are unsuitable or when mild conditions are required.

Hydrolysis and Further Transformations

In some synthetic routes, hydrolysis steps are employed to convert intermediates to acids or esters under controlled acidic or basic conditions.

  • Hydrolysis may be conducted in water or aqueous acid at temperatures from 20°C to reflux.
  • Acid or base equivalents range from 1 to 20 molar equivalents depending on substrate and desired conversion.
  • These steps are critical for obtaining pure intermediates or final products with high yield and purity.

Summary Table of Key Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acylation with benzoyl chloride Ethyl 2-butanoate, 3-(trifluoromethyl)benzoyl chloride, pyridine/DCM, 0°C to RT, 0.5-4 h 46-63 Standard acylation, base scavenges HCl, purified by chromatography
Carbodiimide-mediated coupling Carboxylic acid derivative, EDCI, HOBt, DIPEA, DCM, 0°C to RT, overnight ~60 Mild conditions, suitable for sensitive substrates
Hydrolysis Acid or base, water, 20°C to reflux Variable Used for intermediate or final product conversion
Preparation of benzoyl chloride Chlorination of acid with SOCl2 or similar High Essential reagent preparation step

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification and electrophilic aromatic substitution. Key steps include:
  • Catalyst Selection : Use palladium or copper-based catalysts to enhance coupling efficiency in trifluoromethyl group incorporation .
  • Controlled Environments : Optimize temperature (0–25°C) and solvent systems (e.g., EtOH/THF mixtures) to minimize side reactions, as demonstrated in analogous trifluoromethyl-containing ester syntheses .
  • Purification : Column chromatography with gradients of PE/EtOAc (e.g., 23% EtOAc) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H (400 MHz) and ¹³C (100 MHz) NMR in CDCl₃ to resolve signals from the trifluoromethyl group, aromatic protons, and ester carbonyls. Internal standards (TMS for ¹H, CDCl₃ δ 77.0 ppm for ¹³C) improve accuracy .
  • X-ray Crystallography : For solid-state structure confirmation, grow crystals in EtOAc/hexane mixtures. This method validated bond angles and steric effects in similar fluorinated esters .
  • pKa Determination : Computational models (e.g., Predicted pKa ~6.59) guide solubility assessments for biological assays .

Q. How is the biological activity of this compound screened in preliminary studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates. For example, monitor fluorescence quenching to quantify binding affinity .
  • Cellular Uptake Studies : Use LC-MS to measure intracellular concentrations in cell lines (e.g., HEK293), noting the impact of the trifluoromethyl group on membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-trifluoromethyl vs. 3-trifluoromethyl isomers) to compare bioactivity. For example, repositioning the trifluoromethyl group reduced kinase inhibition by 40% in related compounds .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron-withdrawing effects of the trifluoromethyl group on the benzoyl moiety’s reactivity. This predicts regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Isomer Identification : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as stereochemistry often explains discrepancies in IC₅₀ values .
  • Batch Purity Analysis : Compare LC-MS profiles of different synthetic batches. Impurities >2% (e.g., unreacted intermediates) can artificially inflate toxicity readings .

Q. How can computational tools predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism. The trifluoromethyl group reduces oxidative metabolism rates, extending half-life in liver microsome models .
  • Docking Studies : AutoDock Vina models interactions with CYP3A4, identifying steric clashes that prevent hydroxylation at the benzoyl ring .

Key Notes

  • Advanced questions emphasize mechanistic insights, computational integration, and data reconciliation.
  • Basic questions focus on foundational synthesis, characterization, and initial bioactivity screening.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate
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Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate

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